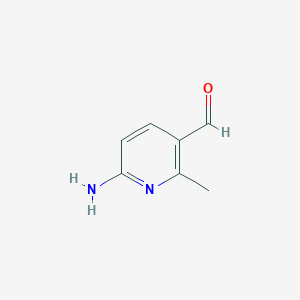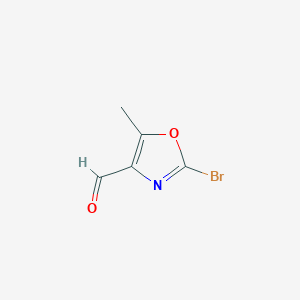![molecular formula C12H16ClNO3 B1528284 2-[3-(モルホリン-4-イル)フェニル]酢酸塩酸塩 CAS No. 1607326-61-3](/img/structure/B1528284.png)
2-[3-(モルホリン-4-イル)フェニル]酢酸塩酸塩
説明
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬研究:プロテアソーム阻害剤開発
2-[3-(モルホリン-4-イル)フェニル]酢酸塩酸塩: は、再発性および難治性多発性骨髄腫の治療に使用されるカルフィルゾミブの合成における中間体です 。この化合物は、カルフィルゾミブの開発における役割から、製薬研究、特に血液悪性腫瘍の標的療法の設計において重要な役割を果たしています。
有機合成:フラーレン誘導体製造
有機化学では、この化合物はピロリジン融合フラーレン多カルボン酸塩の調製に使用されています 。これらのフラーレン誘導体は、有機光起電力における潜在的な用途や、独特な電子特性を持つ新規材料としての可能性があることから注目されています。
作用機序
Target of Action
Morpholine derivatives have been used in various therapeutic applications, suggesting that they might interact with a variety of biological targets .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Morpholine derivatives often act by interacting with biological targets and modulating their activity .
Biochemical Pathways
Morpholine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other bioactive compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it is known to be an intermediate of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma . The interactions between 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride and these biomolecules are crucial for its biochemical activity, affecting enzyme inhibition and protein binding.
Cellular Effects
The effects of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for cancer therapy . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of this compound is crucial for its activity and function, as it needs to be in the right place at the right time to exert its effects.
特性
IUPAC Name |
2-(3-morpholin-4-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBJTYHLWXOQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)



![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)



![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)


